molecular formula C19H20FNO2 B2488850 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1049442-68-3

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2488850
CAS RN: 1049442-68-3
M. Wt: 313.372
InChI Key: YKUWONZGIVABOY-UHFFFAOYSA-N
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Description

The compound of interest, due to its structural complexity and incorporation of various functional groups, likely participates in diverse chemical reactions and possesses unique physical and chemical properties. Its analysis draws upon similar compounds' synthesis, structure, and reactivity.

Synthesis Analysis

Synthesis of related compounds involves multiple steps, starting from primary compounds like 3-fluoro-4-cyanophenol or other halogenated anilines, proceeding through acylation, alkylation, or other functional group transformations (Yang Man-li, 2008). Such procedures underscore the versatility and complexity of synthesizing compounds with specific functional groups and structural frameworks.

Molecular Structure Analysis

The molecular structure of similar acetamide derivatives has been characterized using techniques like NMR, IR, and X-ray crystallography, revealing diverse conformations and geometrical parameters crucial for understanding reactivity and interactions (A. Nikonov et al., 2016). Such analyses inform on the spatial arrangement of atoms, essential for predicting chemical behavior.

Chemical Reactions and Properties

Compounds with similar structural motifs engage in various chemical reactions, including silylation, which impacts their reactivity and potential applications (N. Lazareva et al., 2017). The presence of acetamide, fluorophenyl, and other substituents significantly influences electrophilic and nucleophilic properties, impacting synthesis strategies and product diversity.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are profoundly affected by the molecular structure. Specific interactions, such as hydrogen bonding and π-π stacking, play a crucial role in dictating these properties, as seen in compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide (Rohan A. Davis et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key for understanding and utilizing such compounds. Studies on similar molecules provide insights into how structural features influence chemical behavior, including reactivity patterns and interaction with biological systems (Ming-Rong Zhang et al., 2005).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-14-4-2-3-5-17(14)23-12-18(22)21-13-19(10-11-19)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUWONZGIVABOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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